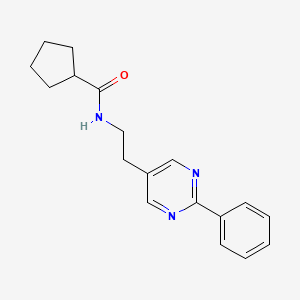

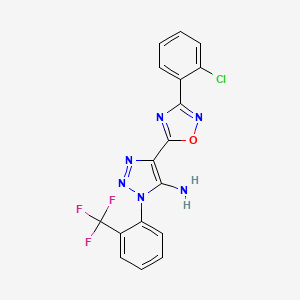

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry & Anticancer Activities

In medicinal chemistry, benzimidazoles, including structures similar to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, are significant due to their pharmacological significance. These compounds are involved as key components for various biological activities. A study highlighted the synthesis of purine/benzimidazole hybrids aimed at improving anticancer activity. These hybrids incorporated aromatic, aliphatic, and heterocyclic moieties, leading to increased potency and selectivity. The synthesized compounds underwent in vitro screening for anticancer activities, providing insights into the potential therapeutic applications of such structures (Yimer & Fekadu, 2015).

Synthetic Routes and Pharmacological Properties

Benzimidazole compounds, structurally related to this compound, are versatile in pharmaceutical applications. A comprehensive review detailed various synthetic routes, including traditional methods, microwave reactor methods, and green synthesis approaches. Benzimidazole is recognized for its wide array of pharmacological activities, serving as the basis for many pharmacologically active moieties, including anthelmintics, proton pump inhibitors, antibiotics, and agents with antiprotozoal, antifungal, and anticancer properties (Thapa, Nargund & Biradar, 2022).

Pharmacogenetics of Proton Pump Inhibitors

Benzimidazoles, related to this compound, are crucial in the formulation of proton pump inhibitors, a class of medications used in treating acid-peptic diseases. A review explored the pharmacogenetics of proton pump inhibitors, emphasizing the influence of genetic variations in the enzymes metabolizing these compounds. This study underscores the significance of benzimidazole compounds in the treatment of acid-related disorders and their potential in personalized medicine (Idaros, Mohammed & Hassan, 2018).

Catalysis in Organic Synthesis

Benzimidazole compounds, akin to this compound, find application as catalysts in organic synthesis. L-proline, an amino acid, serves as a bifunctional catalyst in various asymmetric syntheses, including the synthesis of benzimidazoles. This showcases the importance of such structures in the synthesis of biologically relevant heterocycles, constituting a significant portion of drugs and agrochemicals (Thorat et al., 2022).

Mechanism of Action

Target of Action

It’s structurally similar to cenobamate, which is a voltage-gated sodium channel (vgsc) blocker . VGSCs play a crucial role in the propagation of action potentials in neurons, and their blockade can lead to a decrease in neuronal excitability.

Mode of Action

As a potential VGSC blocker, 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol may inhibit persistent sodium current by selectively blocking the inactivated state of VGSCs . This action can result in the suppression of neuronal excitability, potentially leading to therapeutic effects in conditions characterized by neuronal hyperactivity.

Biochemical Pathways

For instance, the blockade of VGSCs can disrupt the propagation of action potentials, thereby affecting downstream neuronal signaling .

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-hydroxybenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)17/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNESSCFJPWPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2414685.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)

![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)

![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)

![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414701.png)

![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)

![2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2414704.png)